molecular formula C15H15N7O5S B292354 ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Katalognummer B292354
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: YMWXZWZPSXJPJT-JTDVABBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Wirkmechanismus

The mechanism of action of ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of various enzymes and proteins, including COX-2, MMP-9, and VEGF. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been found to exhibit various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and PGE2. It also inhibits tumor growth and angiogenesis by reducing the expression of various growth factors, such as VEGF and bFGF.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potent anti-inflammatory and anticancer activities. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. These include:
1. Developing more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigating the potential of the compound as a therapeutic agent for various inflammatory and cancer-related diseases.
3. Studying the mechanism of action of the compound in more detail to identify new targets for drug development.
4. Evaluating the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its safety and efficacy.
5. Exploring the potential of the compound as a lead compound for the development of new drugs with improved activity and selectivity.
In conclusion, ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a promising compound with potential applications in various research fields. Its potent anti-inflammatory and anticancer activities make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.

Synthesemethoden

The synthesis method of ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 4-aminobenzenesulfonamide and ethyl 3-amino-2-oxo-4-phenylbutanoate in the presence of triethylamine and acetic anhydride. The reaction mixture is then refluxed in ethanol to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

Ethyl (ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities.

Eigenschaften

Molekularformel

C15H15N7O5S

Molekulargewicht

405.4 g/mol

IUPAC-Name

ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15N7O5S/c1-2-27-15(24)10-7-18-13-11(14(23)21-22(13)12(10)16)20-19-8-3-5-9(6-4-8)28(17,25)26/h3-7,16,19H,2H2,1H3,(H,21,23)(H2,17,25,26)/b16-12?,20-11+

InChI-Schlüssel

YMWXZWZPSXJPJT-JTDVABBVSA-N

Isomerische SMILES

CCOC(=O)C1=CN=C2/C(=N\NC3=CC=C(C=C3)S(=O)(=O)N)/C(=O)NN2C1=N

SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)NN2C1=N

Kanonische SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)NN2C1=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.